Ethyl 2-chlorooxazole-4-carboxylate
Overview
Description
Ethyl 2-chlorooxazole-4-carboxylate is a chemical compound with the molecular formula C6H6ClNO3. It is a versatile intermediate used in the synthesis of various substituted oxazoles . This compound is characterized by its oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.
Mechanism of Action
Pharmacokinetics
According to one source , Ethyl 2-chlorooxazole-4-carboxylate has high gastrointestinal absorption and is predicted to be a substrate for P-glycoprotein, which is involved in drug transport across cell membranes. It is also predicted to be a CYP1A2 inhibitor, which could affect the metabolism of other drugs. The compound’s LogP values suggest it has some degree of lipophilicity, which could influence its distribution within the body.
Biochemical Analysis
Biochemical Properties
Ethyl 2-chlorooxazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of oxazole derivatives. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as a substrate for enzymes involved in esterification and hydrolysis reactions. The interactions between this compound and these biomolecules are typically characterized by the formation of covalent bonds, leading to the production of desired oxazole compounds .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, this compound can impact cellular metabolism by altering the flux of metabolites through key metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their functions. For example, this compound can inhibit the activity of certain hydrolases by forming a stable complex with the enzyme’s active site. This inhibition can lead to downstream effects on cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through esterification and hydrolysis reactions, leading to the formation of different metabolites. These metabolic pathways can influence the overall flux of metabolites within the cell, affecting cellular function and metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, this compound may be transported into cells via active transport mechanisms, where it can accumulate in specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-chlorooxazole-4-carboxylate can be synthesized through a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions . One common method involves the halogenation of 2-aminooxazole followed by esterification. The reaction conditions typically include the use of tert-butyl nitrite and copper(II) chloride in acetonitrile at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chlorooxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions such as Suzuki and Stille couplings.
Common Reagents and Conditions:
Suzuki Coupling: Phenylboronic acid, Pd(PPh3)4, and potassium carbonate in toluene at 90°C.
Stille Coupling: Vinyltributyltin and Pd(PPh3)2Cl2 in dioxane at 100°C.
Major Products: The major products formed from these reactions are variously substituted oxazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 2-chlorooxazole-4-carboxylate is widely used in scientific research due to its versatility as an intermediate. Its applications include:
Comparison with Similar Compounds
- Ethyl 2-aminooxazole-4-carboxylate
- Ethyl oxazole-4-carboxylate
- Ethyl 2-methyloxazole-4-carboxylate
Comparison: Ethyl 2-chlorooxazole-4-carboxylate is unique due to the presence of the chlorine atom, which allows for specific substitution reactions that are not possible with its analogs. This makes it a valuable intermediate for synthesizing a wide range of substituted oxazoles with diverse chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-chloro-1,3-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWQOPRAPDMWMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963482 | |
Record name | Ethyl 2-chloro-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460081-18-9 | |
Record name | Ethyl 2-chloro-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-chloro-1,3-oxazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes ethyl 2-chlorooxazole-4-carboxylate a useful compound in organic synthesis?
A1: this compound serves as a versatile building block for creating diversely substituted oxazoles. Its structure allows for regioselective modifications through a sequence of halogenation and palladium-catalyzed coupling reactions. [, ] This enables the introduction of various substituents at the 2-, 4-, and 5-positions of the oxazole ring, expanding the possibilities for synthesizing novel oxazole derivatives. []
Q2: What specific synthetic applications have been demonstrated using this compound?
A2: Researchers have successfully employed this compound in the synthesis of:
- 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles through controlled halogenation and palladium-catalyzed coupling reactions. []
- Oxazolo[4,5-c]quinoline-4(5H)-ones by reacting it with appropriately substituted anilines. []
Q3: Can you explain the role of palladium-catalyzed coupling reactions in relation to this compound?
A3: Palladium-catalyzed coupling reactions, like Suzuki or Stille couplings, are powerful tools in organic synthesis. [] When applied to this compound, these reactions facilitate the replacement of the chlorine atom with a wide range of carbon-based substituents. This versatility allows for the construction of complex oxazole derivatives with tailored properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.